Ortho-Bromobenzyl Linker Provides Differentiated Physicochemical Profile vs. Direct Phenyl Analog
The target compound incorporates a methylene linker between the bromophenyl ring and the oxadiazole core, a key structural difference from the closest commercial analog, 3-(2-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1285394-07-1), which has a direct bond . This architectural change results in a higher molecular weight (308.17 vs. 294.15 g/mol) and introduces an additional rotatable bond, increasing molecular flexibility . These factors significantly alter the compound's lipophilicity and entropic binding properties, which are critical parameters in medicinal chemistry optimization.
| Evidence Dimension | Molecular Weight and Flexibility |
|---|---|
| Target Compound Data | MW = 308.17 g/mol; Rotatable bonds = 3 |
| Comparator Or Baseline | 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1285394-07-1): MW = 294.15 g/mol; Rotatable bonds = 2 |
| Quantified Difference | Target compound has a +14.02 g/mol higher MW and one additional rotatable bond due to the benzylic methylene. |
| Conditions | Calculated from standard structure; Gasteiger charge model |
Why This Matters
For procurement, this confirms the target compound is a distinct chemical entity with different physicochemical properties, not interchangeable with its direct phenyl analog for structure-based experiments.
